molecular formula C13H20F2N2O3 B1435703 tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1373502-80-7

tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B1435703
CAS No.: 1373502-80-7
M. Wt: 290.31 g/mol
InChI Key: NBGABIOSBPKNEQ-UHFFFAOYSA-N
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Description

tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: is a chemical compound with the molecular formula C13H20F2N2O3. It is a spirocyclic compound containing both fluorine and nitrogen atoms, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with a fluorinating agent and a tert-butyl esterifying agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Mechanism of Action

The mechanism by which tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, while the spirocyclic structure provides rigidity and stability .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C₁₃H₂₀F₂N₂O₃, and it has a molecular weight of approximately 290.31 g/mol. The compound features a tert-butyl group, two fluorine atoms at the 9-position, and a carboxylate functional group, which contribute to its potential biological activities and reactivity.

Structural Characteristics

The compound's structure includes:

  • Spirocyclic Framework : The diazaspiro[4.5]decane core is significant for its potential interactions with biological targets.
  • Functional Groups : The presence of a ketone (oxo) and a carboxylate group suggests reactivity that could be explored for biological applications.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaNotable Features
Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylic acidC₁₃H₂₀N₂O₃Lacks fluorine substitution
9-Fluoro-2,7-diaza-spiro[4.5]decaneC₁₂H₁₈FN₂Fluorine at different position
9,9-Difluoro-spiro[4.5]decane derivativesVariesDifferent substituents on spiro framework

Research Findings and Case Studies

Despite the lack of extensive research directly focused on this compound, some insights can be drawn from related studies:

  • Molecular Docking Studies : In silico studies using molecular docking simulations could provide insights into the binding affinities of this compound with various biological targets.
  • In Vitro Assays : Experimental assays could be designed to test the biological activity of this compound against bacterial strains or cancer cell lines.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity can guide future synthesis and testing efforts.

Properties

IUPAC Name

tert-butyl 7,7-difluoro-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F2N2O3/c1-11(2,3)20-10(19)17-7-12(4-5-16-9(12)18)6-13(14,15)8-17/h4-8H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGABIOSBPKNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNC2=O)CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
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tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 3
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tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
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tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 5
tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 6
tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

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